1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
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Overview
Description
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea typically involves the reaction of an appropriate isocyanate with an amine. The general synthetic route may include:
Formation of the intermediate: Reacting 4-methoxyphenylacetonitrile with 4-methylpiperazine under suitable conditions to form the intermediate.
Urea formation: Reacting the intermediate with m-tolyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group may yield an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating specific medical conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea
- 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(o-tolyl)urea
Uniqueness
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is unique due to its specific substitution pattern on the aromatic rings and the presence of the piperazine moiety, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-5-4-6-19(15-17)24-22(27)23-16-21(26-13-11-25(2)12-14-26)18-7-9-20(28-3)10-8-18/h4-10,15,21H,11-14,16H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHHAIYYATXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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